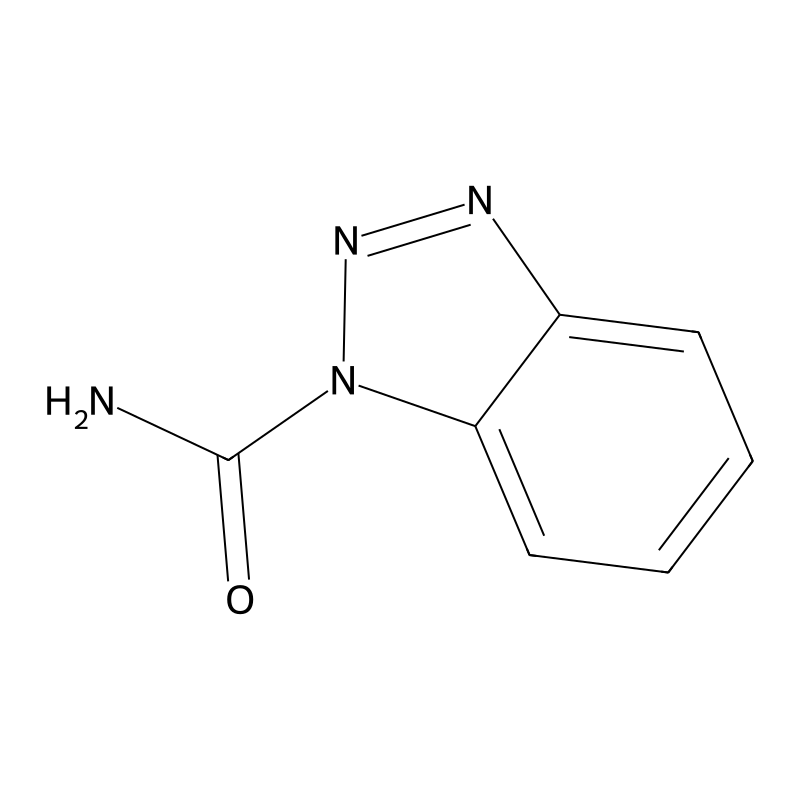

Benzotriazole-1-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Summary of the Application: Benzotriazole-1-carboxamide is recognized as a versatile and successful synthesis protocol in the field of organic synthesis . It has grown from an obscure level to very high popularity .

Methods of Application: Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . It has been explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions, such as the Baylis–Hillman reaction and various coupling reactions .

Results or Outcomes: The benzotriazole methodology has resulted in the synthesis of diverse pharmacologically important heterocyclic skeletons . It has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies .

Corrosion Inhibitor

Summary of the Application: Benzotriazole-1-carboxamide can be used as a corrosion inhibitor, specifically for copper in the HNO3 solution .

Results or Outcomes: The use of Benzotriazole-1-carboxamide as a corrosion inhibitor can help protect copper from corrosion in an HNO3 solution .

Preparation of Urea Derivatives

Summary of the Application: Benzotriazole-1-carboxamide can be used as a reagent for the preparation of urea derivatives with mono- and N, N-disubstitution products .

Results or Outcomes: The use of Benzotriazole-1-carboxamide as a reagent for the preparation of urea derivatives can result in mono- and N, N-disubstitution products .

Synthesis of Heterocyclic Skeletons

Summary of the Application: Benzotriazole-1-carboxamide has been used in the synthesis of diverse pharmacologically important heterocyclic skeletons .

Methods of Application: Benzotriazole-1-carboxamide can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

Benzotriazole-1-carboxamide is a derivative of benzotriazole, a heterocyclic compound characterized by a bicyclic structure formed by the fusion of a benzene ring and a triazole ring. The chemical formula for benzotriazole-1-carboxamide is C₉H₈N₄O, and it features a carboxamide functional group attached to the benzotriazole framework. This compound exhibits unique physicochemical properties, making it valuable in various applications, particularly in the fields of chemistry and biology.

- Acylation Reactions: The carboxamide group can undergo acylation, allowing for the formation of various derivatives.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

- Nucleophilic Substitution: The nitrogen atoms in the triazole ring can act as nucleophiles in substitution reactions.

These reactions are facilitated by the compound's ability to stabilize intermediates and activate reaction centers, making it a versatile reagent in organic synthesis .

Benzotriazole derivatives, including benzotriazole-1-carboxamide, display significant biological activity. Research indicates that these compounds can act as:

- Antibacterial Agents: They have shown efficacy against various bacterial strains, including Escherichia coli and Bacillus subtilis.

- Antifungal Agents: Some derivatives exhibit antifungal properties, making them potential candidates for treating fungal infections.

- Pharmacological Agents: Benzotriazole derivatives are being explored for their roles as enzyme inhibitors and agonists for different proteins, contributing to their potential use in drug development .

The synthesis of benzotriazole-1-carboxamide can be achieved through various methods:

- From Urea and Aminophenyl Derivatives:

- Reaction of urea with N-(2-aminophenyl) compounds under appropriate conditions leads to the formation of benzotriazole-1-carboxamide.

- Using Benzotriazole as a Precursor:

These methods highlight the compound's versatility and accessibility for synthetic chemists.

Benzotriazole-1-carboxamide has several applications across various fields:

- Corrosion Inhibition: Similar to its parent compound, it is used as an effective corrosion inhibitor for metals like copper.

- Pharmaceutical Development: Its derivatives are being studied for potential therapeutic applications, particularly in antimicrobial and anticancer therapies.

- Organic Synthesis: It serves as a reagent in organic synthesis, particularly in acylation processes and as a leaving group in various reactions .

Studies on the interactions of benzotriazole-1-carboxamide with biological targets have revealed its potential as an enzyme inhibitor. Specifically, it has been investigated for its ability to inhibit certain proteases, which could lead to therapeutic applications in treating viral infections such as severe acute respiratory syndrome caused by coronaviruses .

Furthermore, its interactions with metal ions have been studied, indicating its role in forming stable complexes that enhance its corrosion-inhibiting properties.

Benzotriazole-1-carboxamide shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Benzotriazole | Heterocyclic | Basic structure without carboxamide group |

| 1-Hydroxybenzotriazole | Hydroxy derivative | Contains hydroxyl group; used as a coupling reagent |

| Benzimidazole | Heterocyclic | Contains an imidazole ring; used in pharmaceuticals |

| Benzothiazole | Heterocyclic | Contains sulfur; known for antibacterial properties |

Benzotriazole-1-carboxamide stands out due to its carboxamide functionality, which enhances its reactivity and biological activity compared to these similar compounds. Its dual role as both a corrosion inhibitor and potential pharmaceutical agent further underscores its significance in research and application .

Carbodiimide-Mediated Coupling Reactions

Carbodiimide-mediated coupling reactions represent one of the most widely employed methodologies for the synthesis of benzotriazole-1-carboxamide and related derivatives. These reactions utilize the unique reactivity of carbodiimides, particularly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and dicyclohexylcarbodiimide, to facilitate the formation of amide bonds under mild conditions [1].

The synthesis of benzotriazole-1-carboxamide proceeds through the hydrolysis of 1-cyano-benzotriazole using hydrogen peroxide in the presence of tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst [2]. The reaction typically requires controlled conditions with hydrogen peroxide added in small portions over an 8-hour period to a stirred mixture of 1-cyano-1H-benzotriazole and the catalyst in dichloromethane at 0°C. This methodology achieves yields of approximately 90% with a melting point of 74-76°C for the resulting product [2].

Carbodiimide coupling reactions employing benzotriazole-1-carboxamide as a reagent for urea synthesis have demonstrated exceptional efficiency. When benzotriazole-1-carboxamide reacts with primary and secondary aliphatic amines and p-anisidine under mild conditions, the resulting mono- and N,N-disubstituted ureas are obtained in isolated yields ranging from 61-96% [3]. The procedure involves reacting the appropriate amine with benzotriazole-1-carboxamide in tetrahydrofuran at room temperature for 48 hours, followed by treatment with potassium carbonate for workup [2].

The enhanced efficiency of carbodiimide-mediated reactions is attributed to the formation of benzotriazole active esters that are less reactive than O-acylisoureas but provide superior selectivity and reduced racemization [4]. The addition of benzotriazole derivatives to carbodiimide-based coupling reagents forms these specialized active esters, which minimize undesired side reactions while maintaining high coupling efficiency [4].

Recent advances in carbodiimide chemistry have identified specific carbodiimides that eliminate safety concerns associated with hydrogen cyanide formation. Tert-butyl ethyl carbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride have been demonstrated to react with OxymaPure without producing hydrogen cyanide, making them safer alternatives for large-scale synthesis [5].

One-Pot Preparation Techniques

One-pot synthetic methodologies have emerged as efficient alternatives for the preparation of benzotriazole-1-carboxamide derivatives, offering advantages in terms of atom economy, reduced reaction steps, and simplified purification procedures [6] [7] [8].

A particularly effective one-pot approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in polyethylene glycol-400 as both solvent and catalyst. This methodology achieves direct amide bond formation between carboxylic acids and amines/acid hydrazides at room temperature with yields ranging from 70-89% [6]. The protocol demonstrates operational simplicity while avoiding expensive additives and hazardous organic solvents [6].

The rate acceleration observed in polyethylene glycol-400 systems is attributed to the dual nature of the medium, functioning as both catalyst and solvent. The polyethylene glycol creates high initial concentrations of reactants through solvation effects, facilitating efficient coupling at ambient temperature [6]. The water-soluble urea byproduct formed from 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride can be easily removed during workup, providing a significant advantage over dicyclohexylcarbodiimide and diisopropylcarbodiimide systems [6].

Multicomponent reactions have also been successfully applied to benzotriazole derivatives. One notable example involves the facile synthesis of N1-alkyl benzotriazoles through intramolecular cyclization of different N-alkyl o-phenylenediamine derivatives. This approach achieves very high yields through a two-step process involving N-alkylation followed by diazotization and in situ cyclization under catalysis by sodium acetate trihydrate [9].

The synthesis begins with the treatment of o-phenylenediamine with various aliphatic halides including benzyl chloride, 1-bromo tetradecane, butyl bromide, p-methoxy benzyl chloride, and furfuryl chloride in anhydrous chloroform in the presence of sodium hydride. The resulting intermediates undergo subsequent diazotization using sodium nitrite in ice-cold water, followed by treatment with freshly prepared sodium acetate solution. This methodology produces N1-alkylated benzotriazoles in yields exceeding 93% [9].

Advanced one-pot methodologies have incorporated visible light-mediated photocatalyst-free synthesis approaches. These reactions proceed through three sequential steps: N-substitution of o-phenylenediamines, thiourea formation, and visible light-mediated cyclodesulfurization. The method enables rapid synthesis of structurally diverse N-substituted 2-aminobenzimidazoles with yields up to 92% across 69 examples [8].

Structural Elucidation

X-ray Crystallographic Analysis

X-ray crystallographic analysis provides definitive structural characterization of benzotriazole-1-carboxamide and related compounds, establishing precise molecular geometries and intermolecular interactions. Crystallographic studies of benzotriazole derivatives have revealed characteristic bond distances and angles that define the electronic structure of these heterocyclic systems [10] [11] [12].

The parent benzotriazole structure exhibits specific geometric parameters established through X-ray crystallography. The N=N distance measures 1.306 Å while the HN-N distance is 1.340 Å, confirming the depicted tautomeric structure rather than alternative forms [10]. These measurements provide crucial reference points for understanding the electronic distribution within the triazole ring system.

Detailed crystallographic analysis of benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate reveals the spatial arrangement of substituents on the benzotriazole core. This compound crystallizes in the monoclinic system with space group P21/n containing four molecules per unit cell [11]. The benzotriazole ring connects through an oxygen atom to the phosphorus atom, which bonds to three dimethylamino groups. The N-P bond lengths are slightly shorter at approximately 1.60 Å compared to typical values of 1.63 Å [11].

The crystal structure exhibits a relatively long distance between oxygen and phosphorus atoms at 1.652(2) Å, with an N1-O-P1 bond angle of 113.03(9)°. Deformation from ideal tetrahedral geometry around the phosphorus atom is observed, particularly for O-P1-N4 and N4-P1-N6 bond angles measuring 98.59(7)° and 115.56(8)°, respectively [11].

Hydrogen bonding patterns in benzotriazole-1-carboxamide derivatives demonstrate complex intermolecular interactions. N-Benzyloxy-1H-benzotriazole-1-carboxamide forms hydrogen-bonded tetramers based on a rare R44(20) structural motif [12]. These tetrameric arrangements contribute significantly to crystal stability through multiple hydrogen bonding interactions involving the carboxamide functionality.

Crystal packing analysis reveals that structures are stabilized by C-H···F short contacts that join cations and anions forming chains along specific crystallographic axes. The C10-H101···F1 and C8-H83···F1 distances measure 3.063(2) and 3.329(3) Å with C-H···F angles of 116(2)° and 154(2)°, respectively [11]. Additionally, stacking interactions between benzotriazole rings from adjacent chains contribute to overall crystal stability, with center-to-center distances of 3.364(1) Å between five-membered rings [11].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of benzotriazole-1-carboxamide through detailed analysis of proton and carbon-13 chemical shifts, coupling patterns, and molecular dynamics. The NMR spectroscopic properties reflect the unique electronic environment created by the fused benzene-triazole ring system and carboxamide substituent.

Proton NMR analysis of benzotriazole-1-carboxamide reveals characteristic chemical shift patterns for the aromatic protons and amide functionality. The four aromatic protons of the benzotriazole ring system appear as distinct multiplets in the range of 7.48-8.31 ppm, reflecting the asymmetric electronic environment created by the triazole substitution [13]. The carboxamide NH2 protons typically appear as a broad singlet in the range of 5.95-8.26 ppm, with the exact position dependent on hydrogen bonding and solvent effects [14].

For related benzotriazole derivatives, proton NMR in dimethyl sulfoxide solution demonstrates free rotation around bonds of the bridge oxygen joining the benzotriazole moiety with other molecular fragments. This rotational freedom is evidenced by the appearance of expected signal multiplicities without line broadening that would indicate restricted rotation [11].

The 1H NMR spectrum of benzotriazole itself in deuterated chloroform shows characteristic resonances with the NH proton appearing at 14.900 ppm, confirming the predominant tautomeric form. The aromatic protons appear as complex multiplets between 7.437-7.977 ppm, with integration patterns consistent with the symmetric benzene ring environment [15].

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of benzotriazole-1-carboxamide. The carbonyl carbon of the carboxamide group appears in the characteristic region around 155-172 ppm, reflecting the sp2 hybridization and electron-withdrawing effect of the nitrogen atoms [14]. The aromatic carbons of the benzotriazole system exhibit chemical shifts between 114-147 ppm, with variations reflecting the different electronic environments created by the triazole nitrogen atoms [14].

Chemical shift analysis of benzazole systems has revealed that carbon-13 NMR can serve as a criterion for tautomeric ratio determination. The chemical shift differences between C4 and C7 signals, along with reference compounds, allow quantitative calculation of tautomeric equilibria in solution [16]. This approach provides valuable insights into the predominant structural forms under various solution conditions.

Infrared and Mass Spectroscopic Profiling

Infrared spectroscopy of benzotriazole-1-carboxamide provides characteristic vibrational frequencies that confirm structural features and functional group presence. The IR spectrum exhibits distinctive absorption bands corresponding to N-H stretching, C=O stretching, and aromatic C=C vibrations that collectively define the spectroscopic fingerprint of this compound [17] [18].

The carboxamide functionality displays characteristic absorption patterns with N-H stretching vibrations appearing at 3331.8 and 3063.8 cm⁻¹. The carbonyl stretch of the amide group manifests as a strong absorption at 1658.1 cm⁻¹, confirming the presence of the carboxamide functionality [17]. Additional bands at 1607.1, 1496.6, and 1457.3 cm⁻¹ prove the existence of the benzene ring system [17].

Specific vibrational modes provide detailed structural information. The C-N-H bending vibration appears at 1546.2 cm⁻¹ while C-N stretching occurs at 1228.1 cm⁻¹. The N=N bending vibration characteristic of the triazole ring is observed at 1416 cm⁻¹. A mixed peak at 1316.6 cm⁻¹ includes both C-N stretching and N-H bending vibrations. The C-H rocking and bending vibrations appear at 774.9 and 752.3 cm⁻¹, respectively [17].

Commercial benzotriazole-1-carboxamide specifications confirm the structural identification through infrared analysis. The compound is verified as consistent with structure through infrared spectroscopic comparison, with a melting point range of 170-175°C and molecular formula C₇H₆N₄O [19] [18].

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of benzotriazole-1-carboxamide. The molecular ion peak appears at m/z 163.06143 for the protonated species [M+H]⁺, consistent with the molecular formula C₇H₆N₄O and molecular weight of 162.15 [20]. Additional mass spectral peaks include [M+Na]⁺ at m/z 185.04337 and [M-H]⁻ at m/z 161.04687 [20].

Collision cross section predictions for various adduct forms provide additional structural validation. The [M+H]⁺ ion exhibits a predicted collision cross section of 129.8 Ų, while the [M+Na]⁺ and [M-H]⁻ forms show values of 140.8 and 131.0 Ų, respectively [20]. These measurements correlate with the molecular size and shape, providing orthogonal confirmation of structural identity.

High-resolution mass spectrometry enables detailed fragmentation analysis of benzotriazole derivatives. Studies of biotransformation products have identified characteristic fragment ions including m/z 118.0408 corresponding to the benzotriazole core [C₆H₄N₃]⁻, demonstrating the stability of this structural unit during fragmentation processes [21]. Additional fragments at m/z 134.0376 ([C₆H₄N₃O]⁻) and m/z 106.0311 ([C₆H₄NO]⁻) provide detailed information about fragmentation pathways [21].

Computational Chemistry Insights

Molecular Dynamics Simulations

Molecular dynamics simulations provide detailed atomic-level insights into the behavior of benzotriazole-1-carboxamide in various environments, including solution phase dynamics, surface interactions, and protein binding modes. These computational approaches reveal temporal evolution of molecular conformations and intermolecular interactions that complement experimental observations [22] [23].

Simulation studies of benzotriazole derivatives on metal surfaces have utilized molecular dynamics methods to calculate interaction energies and optimize equilibrium configurations. The interaction energy between copper surfaces and benzotriazole derivatives ranges from -32.1 to -33.6 kJ mol⁻¹, indicating strong adsorption through chemisorption mechanisms [22]. These calculations employed density functional theory frameworks with appropriate force field parameters to model surface-molecule interactions accurately.

Advanced molecular dynamics protocols for benzotriazole derivatives in biological systems utilize specialized software packages such as Desmond with OPLS force fields. Simulation systems containing over 31,000 atoms with approximately 9,000 water molecules provide realistic solvation environments [23]. The systems are typically equilibrated using Berendsen NVT ensemble at 10 K with heavy atom restraints, followed by production runs at 300 K and 1 atm pressure using isothermal isobaric ensemble conditions [23].

Detailed analysis of simulation trajectories reveals root mean square deviation patterns that indicate structural stability. For benzotriazole derivative complexes, backbone atom RMSD values typically range from 1.124 to 2.235 Å over 100 nanosecond simulations, demonstrating acceptable structural preservation [23]. Root mean square fluctuation analysis identifies regions of enhanced flexibility, with major peaks observed at specific residue positions that correlate with binding site accessibility [23].

The simulation methodology incorporates specialized boundary conditions with TIP3P water models and appropriate counter ions to maintain system neutrality. Orthorhombic cubic box geometries with 10 Å buffer distances between box edges and protein atoms ensure adequate solvation while minimizing periodic boundary effects [23]. Temperature and pressure control utilize Nose-Hoover thermostat and Martyne-Tobias-Klein barostat approaches with relaxation times of 200 ps [23].

Interaction energy calculations from molecular dynamics simulations provide quantitative assessment of binding affinities. The methodology calculates interaction energy as ECu-inhibitor using the relationship: ECu-inhibitor = Etotal - (ECu-surface + Einhibitor), where individual component energies are determined from separate optimizations [22]. These calculations reveal that benzotriazole derivatives exhibit interaction energies consistent with chemisorption processes on metal surfaces.

Density Functional Theory Calculations

Density functional theory calculations provide fundamental electronic structure information for benzotriazole-1-carboxamide, including frontier molecular orbital energies, charge distributions, and reactivity parameters that govern chemical behavior [14] [24] [25].

Electronic structure calculations utilizing B3LYP functional with 6-311+G* basis sets reveal characteristic frontier molecular orbital properties. The highest occupied molecular orbital energies for benzotriazole-1-carboxamide derivatives typically range from -6.22 to -6.26 eV, while lowest unoccupied molecular orbital energies span -1.91 to -1.93 eV [14]. The resulting HOMO-LUMO energy gaps of approximately 4.29-4.34 eV indicate moderate reactivity and kinetic stability [14].

Global reactivity descriptors derived from frontier orbital energies provide insights into chemical behavior. Ionization potential values of 6.22-6.26 eV reflect the energy required for electron removal, while electron affinity values of 1.91-1.93 eV indicate electron acceptance capability [14]. Chemical hardness parameters ranging from 2.14-2.17 eV demonstrate resistance to electronic structure changes during chemical reactions [14].

Electronegativity calculations reveal electron-attracting capacity with values typically around 4.07-4.09 eV for benzotriazole-1-carboxamide derivatives. Electrophilicity indices of 3.83-3.88 eV quantify the tendency to accept electrons from nucleophilic partners [14]. Chemical softness values of approximately 0.23 eV⁻¹ indicate moderate flexibility in electronic structure adaptation [14].

Molecular electrostatic potential mapping provides visualization of charge distribution and reactive sites. The calculations reveal that oxygen atoms of carbonyl groups exhibit the most negative potential (red regions), making them favorable for electrophilic attack. Conversely, positive potential regions (blue areas) indicate sites susceptible to nucleophilic interaction [14]. These maps guide understanding of intermolecular interaction patterns and binding site preferences.

Adsorption studies on copper oxide surfaces using density functional theory reveal specific binding modes and energetics. Neutral benzotriazole binds weakly to coordinatively saturated copper sites with energies of approximately -0.4 to -0.7 eV, comparable to interactions on metallic copper surfaces [24]. However, coordinatively unsaturated copper sites exhibit much stronger binding at approximately -1.5 eV, indicating preferential adsorption at surface defects [24].

Advanced DFT calculations incorporating periodic boundary conditions and slab models provide accurate representation of surface interactions. The computational approach utilizes PBE functional with appropriate pseudopotentials to model both molecular adsorbate and extended metal surface systems [24]. These calculations reveal that strong binding to coordinatively unsaturated sites can overcome thermodynamic deficiencies of stoichiometric copper oxide surfaces [24].

Fukui function analysis identifies local reactivity sites within benzotriazole-1-carboxamide molecules. The condensed Fukui functions calculated from Mulliken population analysis distinguish reactive centers based on susceptibility to nucleophilic or electrophilic attack [22]. Sites with maximum f⁺ values indicate preferred locations for nucleophilic attack, while maximum f⁻ values identify electrophilic attack sites [22].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant